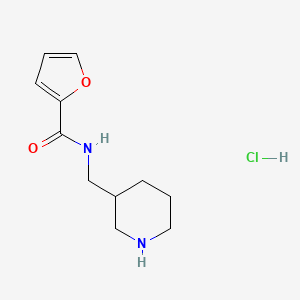

N-(piperidin-3-ylmethyl)furan-2-carboxamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(piperidin-3-ylmethyl)furan-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c14-11(10-4-2-6-15-10)13-8-9-3-1-5-12-7-9;/h2,4,6,9,12H,1,3,5,7-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNUQXHQGUYOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC(=O)C2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(piperidin-3-ylmethyl)furan-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an inhibitor of specific enzymes and its antimicrobial properties. The compound's structure, which includes a piperidine moiety and a furan-2-carboxamide group, suggests a diverse range of interactions with biological targets.

Research indicates that compounds with similar structures can act as inhibitors of histone acetyltransferases (HATs), particularly the p300/CBP family. These enzymes are crucial for regulating gene transcription through acetylation of histones and transcription factors. For instance, studies have shown that derivatives with piperidine groups can exhibit significant inhibitory activity against p300-HAT, with some compounds demonstrating IC50 values as low as 620 nM, indicating potent inhibition .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine and furan rings can significantly affect biological activity. For example:

| Compound | Structure Modification | IC50 (μM) | Activity Description |

|---|---|---|---|

| Compound 1 | Baseline compound | 8.6 | Moderate activity |

| Compound 2 | Furan-3-yl substitution | 1.6 | Enhanced inhibitory activity |

| Compound 12 | Optimized amide sidechain | 0.62 | Highly potent inhibitor |

| Compound 11 | Similar to Compound 12 but less polar | 1.7 | Comparable activity to Compound 2 |

These findings suggest that specific substitutions can enhance or diminish the inhibitory potential against HATs, emphasizing the importance of functional groups in drug design .

Antimicrobial Activity

In addition to its role as a HAT inhibitor, this compound has demonstrated antimicrobial properties. Studies have reported its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These results indicate that the compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Inhibition Studies : A study examining various piperidine derivatives found that this compound exhibited significant inhibition against p300-HAT, which is implicated in cancer progression and other diseases.

- Antimicrobial Screening : In vitro tests showed that this compound had superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like streptomycin, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .

Scientific Research Applications

Structural Characteristics

N-(piperidin-3-ylmethyl)furan-2-carboxamide hydrochloride features a furan ring and a piperidine moiety, which contribute to its versatility in research and industrial applications. The hydrochloride salt form enhances solubility and stability, making it suitable for biological assays and pharmaceutical formulations.

Medicinal Chemistry Applications

The compound is primarily studied for its potential biological activities, particularly in the following areas:

Neuroprotective Effects

In studies focusing on neurodegenerative diseases, derivatives of this compound have demonstrated potential neuroprotective effects. These include reducing neuronal apoptosis and inflammation, suggesting a possible role in treating conditions such as Alzheimer's disease.

Antidepressant Effects

Animal model studies have shown that derivatives of this compound can significantly reduce depressive-like symptoms. This effect is likely mediated through modulation of serotonin pathways, indicating potential applicability in mood disorders.

Antimicrobial Activity

Research has also indicated that derivatives of piperidine, including this compound, exhibit antimicrobial properties. In vitro assays have demonstrated efficacy against various bacterial strains, suggesting potential use as antibiotics.

Case Study 1: Antidepressant Effects

In a controlled study involving animal models, a derivative of this compound was administered to assess its effects on depressive behaviors. Results indicated a significant reduction in depressive-like symptoms compared to control groups, supporting the hypothesis that this compound may positively influence serotonin pathways.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects observed in models of neurodegenerative diseases. The compound showed potential in reducing neuronal apoptosis and inflammation, indicating its possible role in treating conditions like Alzheimer's disease.

Data Tables

Q & A

Basic Research: What synthetic strategies are recommended for N-(piperidin-3-ylmethyl)furan-2-carboxamide hydrochloride, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves amide bond formation between furan-2-carboxylic acid derivatives and piperidine-containing amines. Key steps include:

- Coupling Reagents: Use carbodiimides (e.g., EDC/HCl) with activators like HOBt to minimize racemization .

- Protection/Deprotection: Protect the piperidine nitrogen with Boc groups during synthesis to prevent side reactions; final deprotection with HCl yields the hydrochloride salt .

- Purification: Employ column chromatography (silica gel, eluting with EtOAc/hexane) followed by recrystallization from ethanol/water mixtures to enhance purity and yield.

- Yield Optimization: Monitor reaction progress via TLC, and ensure stoichiometric excess of the carboxylic acid component (1.2–1.5 eq) to drive the reaction to completion.

Advanced Research: How can researchers resolve discrepancies in biological activity data (e.g., IC50 values) across different assay conditions?

Methodological Answer:

Discrepancies often arise from variations in assay buffers, cell lines, or enzyme sources. To address this:

- Standardize Assay Conditions: Use consistent buffer systems (e.g., Tris-HCl at pH 7.4) and temperature (25°C or 37°C) to minimize variability .

- Control for Counterion Effects: Hydrochloride salts may influence ionic strength; compare free-base and salt forms under identical conditions.

- Validate with Orthogonal Assays: Confirm activity using both enzymatic (e.g., fluorescence-based) and cell-based assays. For receptor-binding studies, employ radioligand displacement (e.g., [¹²⁵I]-labeled probes) to measure Ki values .

Analytical Chemistry: What validated methods are available for quantifying this compound and its impurities?

Methodological Answer:

- HPLC-UV: Use a C18 column (4.6 × 150 mm, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile. Retention time ~8.2 min. Validate linearity (0.1–100 µg/mL) and LOD/LOQ (0.05 µg/mL and 0.2 µg/mL, respectively) .

- Impurity Profiling: Detect related impurities (e.g., dealkylated byproducts) via LC-MS. Reference standards for common impurities (e.g., N-(3-aminopropyl)furan-2-carboxamide) should be synthesized for spiking experiments .

- Elemental Analysis: Confirm hydrochloride content via chloride titration (e.g., potentiometric AgNO3 titration) .

Crystallography: What strategies improve crystal structure refinement of hydrochloride salts using SHELX?

Methodological Answer:

- Hydrogen Atom Handling: Use SHELXL’s HFIX command to fix positions for NH and OH groups. For disordered Cl⁻ counterions, apply PART and SUMP instructions to model partial occupancy .

- Twinned Data: For twinned crystals (common in salts), use the TWIN/BASF commands. Validate refinement with R1 < 5% and wR2 < 12% .

- Thermal Parameters: Restrain ADPs for non-H atoms using SIMU and DELU to avoid overfitting.

Mechanistic Studies: How can the compound’s inhibitory activity against enzymes like PRKD3 be characterized?

Methodological Answer:

- Kinetic Assays: Perform time-dependent inhibition studies using recombinant PRKD3. Preincubate the enzyme with the compound (0–60 min) before adding substrate to assess irreversible binding .

- Structural Analysis: Dock the compound into PRKD3’s ATP-binding site using AutoDock Vina. Validate predictions with mutagenesis (e.g., Ala-scanning of key residues like Lys533) .

- Cellular Target Engagement: Use NanoBRET assays to monitor intracellular target occupancy. Transfect cells with PRKD3-NanoLuc fusions and measure competitive displacement with tracer compounds .

Data Contradiction: How should researchers address conflicting solubility data in different solvents?

Methodological Answer:

- Solubility Screening: Use a standardized shake-flask method. Dissolve 10 mg compound in 1 mL solvent (e.g., DMSO, water, ethanol) at 25°C, filter (0.22 µm), and quantify via UV-Vis .

- pH-Dependent Solubility: Measure solubility in buffers (pH 1–10). Hydrochloride salts typically exhibit higher solubility in acidic conditions (pH < 3) due to protonation of the piperidine nitrogen .

- Co-Solvency Studies: For low aqueous solubility, test co-solvents (e.g., PEG 400) at 10–30% v/v.

Stability Studies: What protocols ensure compound stability during long-term storage?

Methodological Answer:

- Thermal Stability: Conduct accelerated stability testing (40°C/75% RH for 6 months). Monitor degradation via HPLC; store at -20°C in amber vials under argon .

- Light Sensitivity: Expose samples to UV light (365 nm) for 24–72 hours; quantify photodegradants. Use light-resistant containers for storage .

- Hydrolytic Stability: Incubate in aqueous buffers (pH 2, 7, 9) at 37°C. Hydrochloride salts are prone to hydrolysis at pH > 8; stabilize with citrate buffers (pH 4–6) .

Advanced Formulation: How can researchers design nanoparticle formulations for improved bioavailability?

Methodological Answer:

- Nanoprecipitation: Dissolve the compound in acetone (5 mg/mL) and inject into aqueous Pluronic F68 (0.1% w/v) under sonication (100 W, 5 min). Characterize particle size (DLS: ~150 nm) and PDI (<0.3) .

- Lyophilization: Add cryoprotectants (trehalose, 5% w/v) to nanoparticle suspensions. Lyophilize and reconstitute in saline for in vivo studies.

- Bioavailability Testing: Administer orally to rodent models (10 mg/kg) and compare plasma AUC with free compound via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.